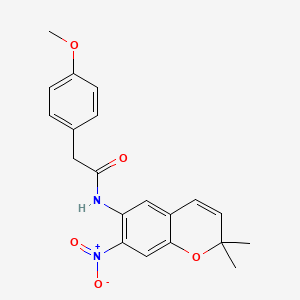

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research. DMNQ is a redox cycling agent that generates reactive oxygen species (ROS) and has been used to study oxidative stress and related diseases.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Synthesis

Compounds similar to "N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide" have been used in the synthesis of important intermediates for dyes and pharmaceuticals. For instance, the catalytic hydrogenation process has been employed to convert nitrophenyl acetamides to their corresponding amino derivatives, which are crucial intermediates in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Structural Analysis and Pharmaceutical Applications

The structural analysis of capsaicinoids, which share a similar chemical backbone with "N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide," reveals insights into their conformation and potential pharmacological applications. Studies on capsaicinoids like KR-25003 have highlighted their analgesic properties, providing a foundation for researching novel pain management solutions (N. Park et al., 1995).

Environmental Applications

Research on compounds like metolachlor, which shares functional groups with "N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide," has demonstrated the efficacy of photoassisted Fenton reactions in degrading pesticides in water. This suggests potential environmental applications in water treatment and pollution control (J. Pignatello & Yunfu. Sun, 1995).

Histamine Release Inhibition

Derivatives similar to the compound have been studied for their histamine release inhibitory effects, which could be beneficial in developing treatments for allergic reactions and related conditions. For example, prenylated orcinol derivatives from Rhododendron dauricum have shown significant inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells (N. Iwata et al., 2004).

Propiedades

IUPAC Name |

N-(2,2-dimethyl-7-nitrochromen-6-yl)-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-20(2)9-8-14-11-16(17(22(24)25)12-18(14)27-20)21-19(23)10-13-4-6-15(26-3)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZJXKPHEICWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethyl-7-nitro-2H-chromen-6-yl)-2-(4-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)

![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)

![3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2699822.png)